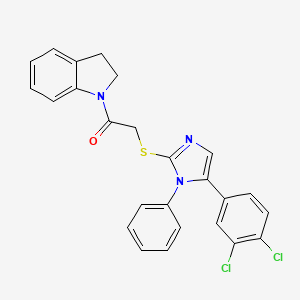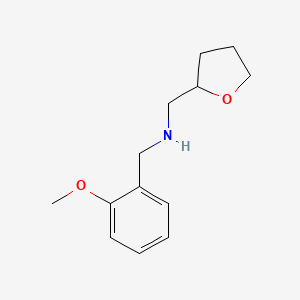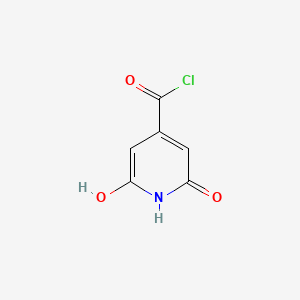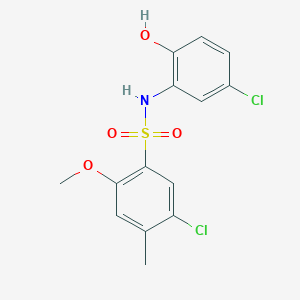![molecular formula C17H14FNO3 B2932410 4-[(2-Fluoroanilino)methyl]-6-hydroxy-7-methylchromen-2-one CAS No. 859108-08-0](/img/structure/B2932410.png)
4-[(2-Fluoroanilino)methyl]-6-hydroxy-7-methylchromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-[(2-Fluoroanilino)methyl]-6-hydroxy-7-methylchromen-2-one” is a complex organic molecule. It contains a fluoroaniline group, which is an organofluorine compound . It’s used as a precursor to various potential and real applications .
Synthesis Analysis
While specific synthesis methods for this compound are not available, 4-Fluoroaniline, a component of this compound, can be prepared by the hydrogenation of 4-nitrofluorobenzene .Applications De Recherche Scientifique
Bioactivation and Metabolism
4-Fluorinated anilines, similar in structure to the compound of interest, undergo bioactivation to reactive benzoquinoneimines as primary reaction products, a process pivotal for understanding the metabolism and toxicity of fluoroanilines. This bioactivation is facilitated by cytochrome P-450 dependent monooxygenation, indicating a potential area of research for 4-[(2-Fluoroanilino)methyl]-6-hydroxy-7-methylchromen-2-one in studying drug metabolism and detoxification mechanisms (Rietjens & Vervoort, 1991).
Fluorescence Applications
Compounds similar to this compound have been utilized in fluorescence-based applications, demonstrating potential as fluorogenic sensors. For example, environment-sensitive fluorophores emitting in protic environments have been developed, suggesting the utility of such compounds in creating sensitive and selective fluorescent sensors for biological and environmental monitoring (Uchiyama et al., 2006).
Fluorophore-Based Sensors
Coumarin derivatives, related to the compound of interest, have been reported as effective fluorescent photoinduced electron transfer cation sensors, capable of detecting metal ions such as Zn2+, Cd2+, and Pb2+. This highlights the potential of this compound in the development of new materials for detecting and quantifying metal ions in various environments (Kulatilleke et al., 2006).
Antimicrobial Activity
Fluorinated compounds similar in structure have been synthesized and evaluated for their antimicrobial activity, indicating a possible research pathway for the compound . The study of such compounds contributes to the development of novel antimicrobial agents, addressing the growing concern over antibiotic resistance (Banpurkar et al., 2018).
Chemical Synthesis and Drug Development
The chemical synthesis and modification of fluoroanilines and related compounds, including those with fluorine substituents, play a significant role in drug development and the creation of new materials. Studies focusing on the synthesis and properties of such compounds provide essential insights into their potential applications in medicinal chemistry and materials science (Wittmann et al., 2006).
Mécanisme D'action
Target of Action
Similar compounds, such as 7-amino-4-methylcoumarin (coumarin 120), have been used as fluorescent probes for various serine proteases .
Mode of Action
It is known that similar compounds interact with their targets by binding to the active site, leading to changes in the target’s function .
Biochemical Pathways
Similar compounds have been shown to affect various enzymatic pathways, including those involving serine proteases .
Pharmacokinetics
Similar compounds are known to be soluble in acetone, dimethyl sulfoxide, and dimethylformamide, which may impact their bioavailability .
Result of Action
Similar compounds have been used as fluorescent probes, indicating that they may have the ability to bind to and illuminate certain targets within cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It is known that similar compounds are sensitive to light, which may impact their stability .
Propriétés
IUPAC Name |
4-[(2-fluoroanilino)methyl]-6-hydroxy-7-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO3/c1-10-6-16-12(8-15(10)20)11(7-17(21)22-16)9-19-14-5-3-2-4-13(14)18/h2-8,19-20H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDVYMMNBDRTBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1O)C(=CC(=O)O2)CNC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-isopropoxy-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2932328.png)
![1-(3,4-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2932330.png)
![(Z)-ethyl 4-((4-(((6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamothioyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2932336.png)



![Ethyl 5-[(2-ethoxybenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2932340.png)

![Ethyl 7-methyl-[1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylate](/img/structure/B2932342.png)

![Methyl 2'-amino-1-isobutyl-6',7'-dimethyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2932347.png)

